![molecular formula C17H36O2Sn B14585124 Tributyl[2-(2-methyloxiran-2-YL)ethoxy]stannane CAS No. 61266-52-2](/img/structure/B14585124.png)
Tributyl[2-(2-methyloxiran-2-YL)ethoxy]stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyl[2-(2-methyloxiran-2-yl)ethoxy]stannane is a chemical compound that belongs to the class of organotin compounds. These compounds are characterized by the presence of tin atoms bonded to organic groups. This compound is particularly notable for its applications in organic synthesis and its role as a reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tributyl[2-(2-methyloxiran-2-yl)ethoxy]stannane typically involves the reaction of tributylstannyl chloride with 2-(2-methyloxiran-2-yl)ethanol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the stannane compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature and pressure to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
Tributyl[2-(2-methyloxiran-2-yl)ethoxy]stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The stannane group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substituting agents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives .
Scientific Research Applications
Tributyl[2-(2-methyloxiran-2-yl)ethoxy]stannane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of tributyl[2-(2-methyloxiran-2-yl)ethoxy]stannane involves its ability to form stable carbon-tin bonds. This property makes it a valuable reagent in organic synthesis, where it can facilitate the formation of complex organic molecules. The compound’s interactions with molecular targets and pathways are still under investigation, but it is known to participate in various catalytic and non-catalytic processes .
Comparison with Similar Compounds
Similar Compounds
- Tributyl[2-(2-oxiranyl)ethoxy]stannane
- Tributyl[2-(2-thienyl)ethoxy]stannane
- Tributyl[2-(2-furanyl)ethoxy]stannane
Uniqueness
Tributyl[2-(2-methyloxiran-2-yl)ethoxy]stannane is unique due to its specific structure, which includes a methyloxirane group. This structural feature imparts distinct reactivity and properties compared to other similar compounds. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
61266-52-2 |
|---|---|
Molecular Formula |
C17H36O2Sn |
Molecular Weight |
391.2 g/mol |
IUPAC Name |
tributyl-[2-(2-methyloxiran-2-yl)ethoxy]stannane |
InChI |
InChI=1S/C5H9O2.3C4H9.Sn/c1-5(2-3-6)4-7-5;3*1-3-4-2;/h2-4H2,1H3;3*1,3-4H2,2H3;/q-1;;;;+1 |
InChI Key |
IJDKSUZBBSTSJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OCCC1(CO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


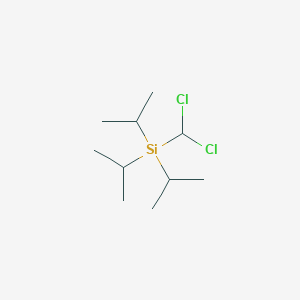
![N-{1-[2-(1,1,2,2-Tetrafluoro-2-phenylethyl)phenyl]ethylidene}hydroxylamine](/img/structure/B14585050.png)

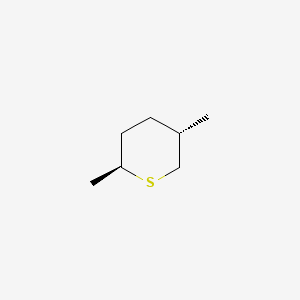
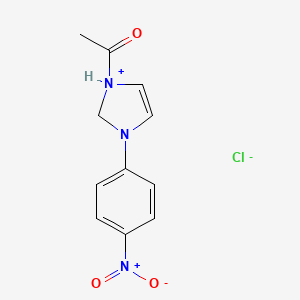
![6-(Methylsulfanyl)-2,4-diphenyl-2,3,7-triazaspiro[4.4]nona-3,6-dien-1-one](/img/structure/B14585080.png)
![N-[Bis(2-methylpropyl)carbamoyl]-2-phenylethene-1-sulfonamide](/img/structure/B14585081.png)
![4-Anilino-1-{[(4-methylphenyl)methoxy]carbonyl}piperidine-4-carboxylate](/img/structure/B14585088.png)
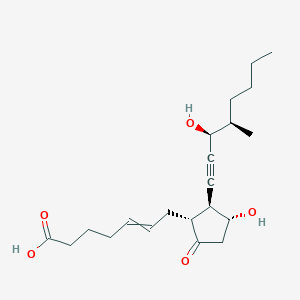
![1-[(Methanesulfonyl)methanesulfonyl]-4-methylpiperazine](/img/structure/B14585094.png)
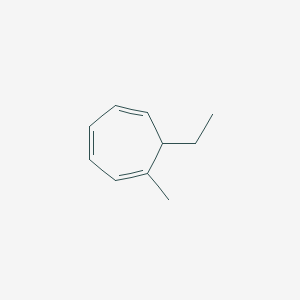
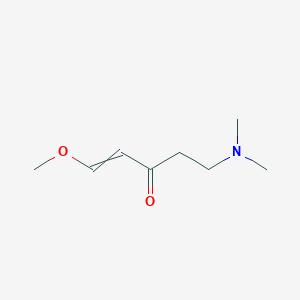
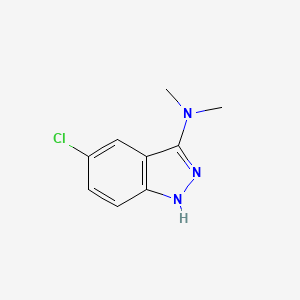
![Butanoic acid, 4-[3-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester](/img/structure/B14585116.png)
